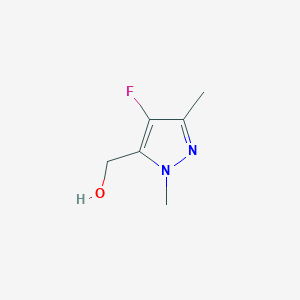![molecular formula C9H6BrF3N2 B8077168 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077168.png)
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and may involve high temperatures and long reaction times .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines, including this compound, often focus on optimizing yield and efficiency. Recent advancements have introduced metal-free and aqueous synthesis routes that are more environmentally friendly. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions has been reported to give quantitative yields in a short time .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: Metal-catalyzed coupling reactions can introduce new substituents to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts (e.g., palladium, copper), bases (e.g., NaOH), and solvents (e.g., dimethylformamide, acetonitrile). Reaction conditions vary but often involve elevated temperatures and specific pH levels to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Its unique chemical properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and trifluoromethyl groups, resulting in different chemical reactivity and biological activity.
3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine: Similar structure but without the methyl group, affecting its overall properties.
Uniqueness
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug design and material science .
Properties
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c1-5-8(10)15-6(9(11,12)13)3-2-4-7(15)14-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEDNTDXFPZRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Morpholino-[1,1'-biphenyl]-4-amine](/img/structure/B8077106.png)
![(2s,4r)-ethyl 2-(4-(1H-pyrazol-1-yl)piperidin-1-yl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B8077121.png)



![1'-(tert-butoxycarbonyl)-9-methyl-5H-spiro[imidazo[1,5-a]pyrido[3,2-e]pyrazine-6,3'-pyrrolidine]-7-carboxylic acid](/img/structure/B8077148.png)
![ethyl 3-(1H-pyrrol-3-yl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B8077156.png)
![Ethyl 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8077173.png)
![3-Bromo-2-(fluoromethyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8077180.png)

![Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate](/img/structure/B8077193.png)
![2,4,6-trichloro-N-[1-(furan-2-yl)ethylideneamino]aniline](/img/structure/B8077200.png)
